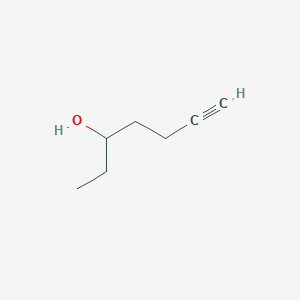

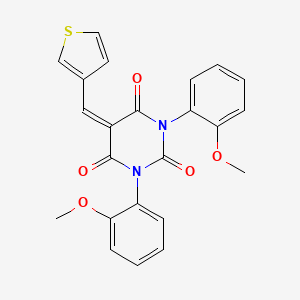

![molecular formula C11H14N4 B2552885 N-(cyclopropylmethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 2320382-11-2](/img/structure/B2552885.png)

N-(cyclopropylmethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(cyclopropylmethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine” is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are a large family of N-heterocyclic compounds that have a significant impact in medicinal chemistry . They have attracted a great deal of attention due to their significant photophysical properties .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . A one-step method for the synthesis of new 5-aminoazolo[1,5-a]pyrimidines was developed . The use of a synthetic equivalent of carbonyl dielectrophile based on Meldrum’s acid made it possible to introduce a substituted amino group into position 5 of azolo[1,5-a]pyrimidines without the use of severe conditions and palladium catalysts .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-(cyclopropylmethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine, focusing on six unique fields:

Cancer Research

N-(cyclopropylmethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has shown potential as a multi-targeted kinase inhibitor . Kinase inhibitors are crucial in cancer treatment as they can block the action of enzymes involved in the growth and spread of cancer cells. This compound has demonstrated significant activity against various kinases, including EGFR, Her2, VEGFR2, and CDK2, making it a promising candidate for developing new anticancer therapies .

Neurodegenerative Diseases

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives, including N-(cyclopropylmethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine, may have neuroprotective properties. These compounds can inhibit enzymes that contribute to neurodegenerative processes, such as those involved in Alzheimer’s and Parkinson’s diseases. By targeting these enzymes, the compound could potentially slow down or prevent the progression of these debilitating conditions .

Antimicrobial Agents

This compound has been explored for its antimicrobial properties. Pyrazolo[1,5-a]pyrimidine derivatives have shown effectiveness against a range of bacterial and fungal pathogens. The ability to inhibit microbial growth makes N-(cyclopropylmethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine a valuable candidate for developing new antibiotics and antifungal agents, addressing the growing issue of antimicrobial resistance .

Anti-inflammatory Applications

Inflammation is a common underlying factor in many chronic diseases. N-(cyclopropylmethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has been studied for its anti-inflammatory properties. By inhibiting specific pathways involved in the inflammatory response, this compound could be used to develop treatments for conditions such as rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders .

Cardiovascular Diseases

The compound has potential applications in treating cardiovascular diseases. Pyrazolo[1,5-a]pyrimidine derivatives can modulate various targets involved in cardiovascular health, such as enzymes regulating blood pressure and cholesterol levels. This makes N-(cyclopropylmethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine a promising candidate for developing drugs to manage hypertension, atherosclerosis, and other cardiovascular conditions .

Antiviral Research

Given the ongoing need for effective antiviral agents, N-(cyclopropylmethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has been investigated for its antiviral properties. Compounds in this class have shown activity against various viruses, including those responsible for influenza and other viral infections. This makes it a potential candidate for developing new antiviral medications .

Future Directions

properties

IUPAC Name |

N-(cyclopropylmethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c1-8-6-11(12-7-9-2-3-9)15-10(14-8)4-5-13-15/h4-6,9,12H,2-3,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIEMNUMSDNGOQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=NN2C(=C1)NCC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(cyclopropylmethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-6-(2-methylphenyl)-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

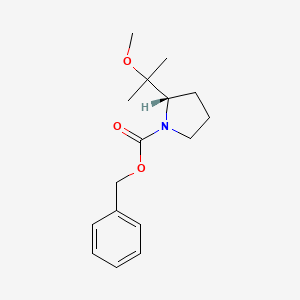

![2-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B2552807.png)

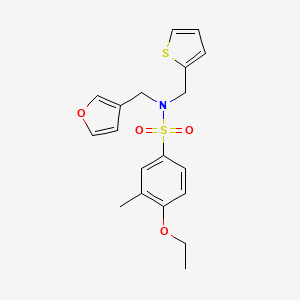

![methyl 5-(((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2552808.png)

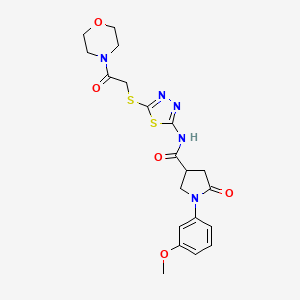

![2-ethoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2552813.png)

![3-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2552815.png)

![1,4-Dioxa-9-azaspiro[5.5]undecan-8-one hydrochloride](/img/structure/B2552819.png)